molecular formula C4H5ClN2O B12967747 (5-Chloroisoxazol-3-yl)methanamine

(5-Chloroisoxazol-3-yl)methanamine

Cat. No.: B12967747
M. Wt: 132.55 g/mol
InChI Key: XJSJGVIWAFGNBO-UHFFFAOYSA-N
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Description

(5-Chloroisoxazol-3-yl)methanamine is a high-value chemical building block designed for research and development in medicinal chemistry. As a five-membered heterocycle containing nitrogen and oxygen atoms, the isoxazole core is a privileged structure in drug discovery, frequently found in compounds with a wide spectrum of biological activities . This particular amine-functionalized derivative serves as a versatile synthetic intermediate for constructing novel molecules targeting various diseases. The primary research value of (5-Chloroisoxazol-3-yl)methanamine lies in its potential application in structure-activity relationship (SAR) studies. Researchers can leverage the reactive amine and chlorinated isoxazole rings to create hybrid molecules or explore bioisosteric replacements to optimize the properties of lead compounds . The chlorosubstitution can be used in further cross-coupling reactions to diversify the structure, while the aminomethyl group allows for easy conjugation to other pharmacophores through amide bond formation. Isoxazole derivatives have demonstrated relevant medical and pharmaceutical applications in early research, including antibacterial, anti-tuberculosis, antiviral, antitumor, and anti-inflammatory activities, showing great development potential . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloro-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c5-4-1-3(2-6)7-8-4/h1H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJGVIWAFGNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoxazole Ring with Chloro Substitution

The initial step typically involves the synthesis of 5-chloroisoxazole derivatives. A common approach is the chlorination of isoxazol-5(4H)-one precursors using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. This reaction proceeds under controlled temperature (around 75 °C) for extended periods (e.g., 12 hours) to afford 5-chloroisoxazole intermediates with good yields (around 50-70%) after purification by column chromatography.

Step Reagents/Conditions Outcome Yield (%)
Chlorination Isoxazol-5(4H)-one, POCl3, Et3N, 75 °C, 12 h 5-Chloroisoxazole intermediate 51-70

Introduction of the Methanamine Group

The methanamine substituent at the 3-position is introduced via nucleophilic substitution or coupling reactions involving the 5-chloroisoxazole intermediate or its derivatives.

  • One method involves the FeCl2-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which then react with amines such as methanamine to form the desired aminomethyl isoxazole derivatives.

  • Alternatively, the 5-chloroisoxazole can be directly reacted with amines under mild conditions in anhydrous solvents like toluene or acetonitrile at room temperature, often in the presence of bases such as 2-picoline or ortho-substituted pyridines to facilitate acylation and amination.

Step Reagents/Conditions Outcome Yield (%)
Isomerization & Acylation 5-Chloroisoxazole, FeCl2, amine, 2-picoline, RT (5-Chloroisoxazol-3-yl)methanamine 60-77
Direct Amination 5-Chloroisoxazole, methanamine, toluene, RT (5-Chloroisoxazol-3-yl)methanamine Variable

Detailed Preparation Method from Literature

Synthesis of 5-Chloroisoxazole Intermediate

  • Isoxazol-5(4H)-one is suspended in POCl3.
  • Triethylamine is added dropwise at 0 °C.
  • The mixture is stirred at 75 °C for 12 hours.
  • The reaction mixture is poured into ice and extracted with ethyl acetate.
  • The organic layer is washed, dried, and concentrated.
  • Purification by column chromatography yields 5-chloroisoxazole.

Conversion to (5-Chloroisoxazol-3-yl)methanamine

  • The 5-chloroisoxazole is subjected to FeCl2-catalyzed isomerization to form 2H-azirine-2-carbonyl chloride.
  • This intermediate is reacted with methanamine in anhydrous toluene at room temperature for a few minutes.
  • The solvent is evaporated, and the product is purified by chromatography to yield (5-chloroisoxazol-3-yl)methanamine.

Alternative Routes

  • Benzyl derivatives of isoxazoles can be converted to benzylhydroxylamines, which upon reaction with carbonyl compounds yield oxime intermediates.
  • These intermediates can be further transformed into the target aminomethyl isoxazole via nucleophilic substitution or hydrazinolysis steps.

Reaction Conditions and Optimization

  • Solvents: Common solvents include dichloromethane, ethanol, toluene, and acetonitrile.
  • Bases: Triethylamine, potassium carbonate, pyridine, and 2-picoline are used to facilitate substitution and acylation.
  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 75 °C).
  • Reaction times vary from minutes (for amination) to several hours (for chlorination and isomerization).

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield (%) Notes
Chlorination of Isoxazol-5(4H)-one Isoxazol-5(4H)-one POCl3, Et3N, 75 °C, 12 h 51-70 Formation of 5-chloroisoxazole
FeCl2-Catalyzed Isomerization & Acylation 5-Chloroisoxazole FeCl2, methanamine, 2-picoline, RT 60-77 Conversion to (5-chloroisoxazol-3-yl)methanamine
Benzylhydroxylamine Route Benzyl derivatives of isoxazole Hydrazinolysis, carbonyl compounds Variable Multi-step, alternative synthetic route

Research Findings and Analytical Characterization

  • The synthetic routes have been validated by spectroscopic methods including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the product.
  • The FeCl2-catalyzed isomerization method offers a rapid and efficient route with moderate to high yields and mild reaction conditions.
  • Control of water content during reactions is critical, especially in anhydride formation steps, to optimize yields.

Chemical Reactions Analysis

Types of Reactions

(5-Chloroisoxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiols.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines, alcohols.

    Substitution Products: Azides, thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloroisoxazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of (5-Chloroisoxazol-3-yl)methanamine with its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Notes
(5-Chloroisoxazol-3-yl)methanamine C₄H₅ClN₂O 132.55 Chlorine (5-position) Electron-withdrawing, polarizable
(5-(p-Tolyl)isoxazol-3-yl)methanamine C₁₁H₁₂N₂O 188.23 p-Methylphenyl Hydrophobic, electron-donating methyl group
(5-Thien-2-ylisoxazol-3-yl)methylamine C₈H₇N₂OS 179.22 Thiophene (2-position) Sulfur-containing, π-conjugated system
[5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride C₁₁H₁₃ClN₂O₂ 240.69 3-Methoxyphenyl Hydrochloride salt enhances stability
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine C₁₂H₁₄N₂O 202.25 4-Ethylphenyl Bulkier substituent, lipophilic

Physicochemical Properties

  • Solubility :

    • The chlorine substituent in (5-Chloroisoxazol-3-yl)methanamine likely improves aqueous solubility compared to hydrophobic analogs like the p-tolyl () and ethylphenyl () derivatives. However, hydrochloride salts (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine hydrochloride, ) exhibit enhanced solubility due to ionic character .
    • Thiophene-containing analogs () may display unique solubility profiles in organic solvents due to sulfur’s polarizability .
  • Stability :

    • Hydrochloride salts () are more stable and less hygroscopic than free bases, making them preferable in pharmaceutical formulations .

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